molecular formula C3H8N2 B3024157 Propanimidamide CAS No. 39800-84-5

Propanimidamide

Cat. No.: B3024157
CAS No.: 39800-84-5
M. Wt: 72.11 g/mol
InChI Key: GNFWGDKKNWGGJY-UHFFFAOYSA-N
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Description

Propanimidamide, also known as propionamidine, is an organic compound with the chemical formula C₃H₈N₂. It belongs to the class of organic compounds known as amidines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. This compound is a colorless solid that is soluble in water and various organic solvents. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanimidamide can be synthesized through several methods. One common method involves the reaction of propanenitrile with ammonia in the presence of a catalyst. The reaction proceeds as follows:

CH3CH2CN+NH3CH3CH2C(NH)NH2\text{CH}_3\text{CH}_2\text{CN} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{C(NH)}\text{NH}_2 CH3​CH2​CN+NH3​→CH3​CH2​C(NH)NH2​

Another method involves the reduction of propanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of propanenitrile and ammonia into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Propanimidamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form propionic acid and nitrogen gas.

    Reduction: It can be reduced to form propylamine.

    Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.

Major Products Formed

    Oxidation: Propionic acid and nitrogen gas.

    Reduction: Propylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Propanimidamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanimidamide involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The exact molecular pathways involved depend on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Propanimidamide can be compared with other similar compounds such as:

    Acetamidine: Similar in structure but with a shorter carbon chain.

    Butanimidamide: Similar in structure but with a longer carbon chain.

    Benzamidine: Contains a benzene ring, making it more complex and aromatic.

Uniqueness

This compound is unique due to its specific carbon chain length and its ability to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents makes it versatile for various applications in research and industry.

Properties

IUPAC Name

propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-2-3(4)5/h2H2,1H3,(H3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFWGDKKNWGGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960366
Record name Propionimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3599-89-1, 39800-84-5
Record name Propionamidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39800-84-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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